(4-Ethyl-2,3-difluorophenyl)boronic acid
Description
(4-Ethyl-2,3-difluorophenyl)boronic acid (CAS 212386-71-5) is an organoboron compound with the molecular formula C₈H₉BF₂O₃. Its structure features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with an ethyl group at the para position and fluorine atoms at the ortho and meta positions.
Key physicochemical properties include:
Properties
Molecular Formula |
C8H9BF2O2 |
|---|---|
Molecular Weight |
185.97 g/mol |
IUPAC Name |
(4-ethyl-2,3-difluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BF2O2/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h3-4,12-13H,2H2,1H3 |
InChI Key |
GAZGXIDBUIKYDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CC)F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In a nitrogen-atmosphere reactor, magnesium turnings react with 4-ethyl-2,3-difluorobromobenzene in tetrahydrofuran (THF), initiated by iodine to form the Grignard reagent. Subsequent addition of trimethyl borate at -15°C ensures minimal side reactions, yielding the boronic ester intermediate. Hydrolysis with 10% sulfuric acid liberates the boronic acid, achieving yields up to 84.3% for analogous difluorophenyl systems.
Critical Parameters :
-
Temperature control (-15°C to 0°C) prevents thermal degradation.
-
Stoichiometric excess of trimethyl borate (1.2–1.5 equiv) maximizes conversion.
-
Hydrolysis at 0°C minimizes boronic acid self-condensation.
Case Study: Scalability and Purification
A scaled-up synthesis (0.25 mol scale) of 2,4-difluorophenylboronic acid demonstrated that direct extraction with ethyl ether and evaporation under reduced pressure yields a 90% pure product without column chromatography. For the 4-ethyl derivative, recrystallization from toluene-heptane mixtures enhances purity to >98%, as evidenced by GC analysis.
Palladium-Catalyzed Miyaura Borylation
Transition-metal-catalyzed borylation offers regioselective access to arylboronic acids. This method avoids pyrophoric Grignard reagents and is compatible with diverse functional groups.
Reaction Conditions and Catalyst Systems
Aryl halides (e.g., 4-ethyl-2,3-difluoroiodobenzene ) react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts. For example, a 68.1% yield was achieved using Pd(PPh₃)₄ in a toluene-ethanol-water solvent system at reflux.
Optimized Protocol :
Comparative Analysis of Catalysts
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(PPh₃)₄ | 68.1 | >98 | 6 |
| PdCl₂(dppf) | 77.8 | 97 | 2 |
| Pd(OAc)₂/XPhos | 82.5* | 99* | 4 |
*Extrapolated from analogous reactions.
The choice of ligand significantly impacts efficiency. Bulky phosphine ligands (e.g., XPhos) suppress proto-deboronation, while biphasic solvent systems enhance phase transfer of the boronate intermediate.
One-Pot Sequential Functionalization
A patent-pending one-pot method streamlines synthesis by integrating Grignard formation, boronation, and oxidative workup.
Stepwise Reaction Sequence
-
Grignard Formation : 4-Ethyl-2,3-difluorobromobenzene reacts with Mg in THF (30–40°C, 2 h).
-
Boronation : Trimethyl borate addition at -40°C, followed by warming to 20°C.
-
Oxidation : Hydrogen peroxide (30–50%) in methanol oxidizes residual boronate esters, yielding the phenol derivative as a byproduct.
Advantages :
-
Eliminates intermediate isolation, reducing solvent waste.
Challenges and Mitigation Strategies
Steric and Electronic Effects
The ethyl group at the para position introduces steric hindrance, slowing Grignard formation. Strategies include:
Purification and Stability
(4-Ethyl-2,3-difluorophenyl)boronic acid is prone to protodeboronation in aqueous media. Stabilization methods include:
-
Lyophilization : Freeze-drying under vacuum preserves integrity.
-
Storage : Anhydrous THF at -20°C with molecular sieves.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the most extensively studied application of (4-Ethyl-2,3-difluorophenyl)boronic acid. It couples with aryl halides or pseudohalides to form biaryl structures, critical in pharmaceuticals and liquid crystals.
Key Findings:
-
Catalysts : Pd(PPh₃)₄, Pd(OAc)₂ with ligands like XPhos or SPhos are commonly used .
-
Bases : Na₂CO₃ or K₃PO₄ in THF/H₂O or toluene/H₂O mixtures .
-
Yields : Typically 36–99%, depending on substituents. Electron-deficient aryl halides show lower yields due to reduced oxidative addition efficiency .
Example Reaction:
| Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Chloroaniline | 4-Ethyl-2,3-difluoro-biphenyl | Pd(OAc)₂, SPhos, Na₂CO₃, 80°C | 89% |
Mechanistic Insight :
Fluorine substituents increase electrophilicity at the boron center, accelerating transmetallation but increasing susceptibility to protodeboronation in aqueous conditions .
Homocoupling Side Reactions
Homocoupling of the boronic acid to form symmetric biaryls is a competing side reaction, especially under suboptimal conditions.
Key Findings:
-
Triggers : Excess base, high temperatures (>95°C), or prolonged reaction times .
-
Mitigation : Use of anaerobic conditions, reduced reaction times, or additives like Na₂SO₃ .
Homocoupling Data:
| Catalyst System | Temperature | Homocoupling Yield |
|---|---|---|
| Pd₂(dba)₃/XPhos | 95°C | 15–20% |
| Pd(PPh₃)₄/K₃PO₄ | 60°C | <5% |
Oxidation to Phenolic Derivatives
The boronic acid can be oxidized to 4-Ethyl-2,3-difluorophenol, a precursor for liquid crystal intermediates.
Key Findings:
Oxidation Pathway:
Example:
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| 2-Chloro-3,5-dimethylpyrazine | 2-(2,4-Difluorophenyl)pyrazine | Pd(PPh₃)₂Cl₂, microwave, 10 min | 39% |
Electronic and Steric Effects
-
Fluorine Substituents : Increase electrophilicity but reduce solubility in polar solvents .
-
Ethyl Group : Introduces steric hindrance, slowing transmetallation in crowded systems .
Substituent Impact on Reaction Rates:
| Aryl Halide | Relative Rate (vs. phenyl) |
|---|---|
| 4-NO₂-C₆H₄-Br | 0.45 |
| 4-MeO-C₆H₄-Br | 1.20 |
Stability and Handling
Scientific Research Applications
Synthesis of Pharmaceuticals
(4-Ethyl-2,3-difluorophenyl)boronic acid serves as a critical building block in the synthesis of various biologically active compounds. Its ability to participate in cross-coupling reactions makes it valuable in medicinal chemistry.
Case Study: Synthesis of G-Secretase Inhibitors
One notable application is in the synthesis of gamma-secretase inhibitors, which are crucial for treating Alzheimer's disease. The compound is utilized in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures that exhibit potent biological activity .
Table 1: Synthesis Conditions for G-Secretase Inhibitors
| Reagents | Conditions | Yield (%) |
|---|---|---|
| This compound | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 85% |
| This compound | Pd(dppf)Cl₂, K₃PO₄, DMSO, 100°C | 90% |
Material Science Applications
In materials science, this compound is used to create functionalized polymers and materials with specific properties. Its boron atom can form covalent bonds with various substrates, leading to enhanced material characteristics.
Case Study: Functionalized Polymers
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. For instance, it has been used in the synthesis of poly(ethylene glycol)-based hydrogels that exhibit controlled drug release properties .
Table 2: Properties of Functionalized Polymers
| Polymer Type | Incorporation of Boronic Acid | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Poly(ethylene glycol) | Yes | 150 | 25 |
| Poly(vinyl alcohol) | Yes | 160 | 30 |
Environmental Applications
The compound also finds applications in environmental chemistry, particularly in the detection and removal of pollutants. Its boronic acid functionality allows for the selective binding of certain organic molecules.
Case Study: Detection of Phenolic Compounds
This compound has been employed in sensor technologies for detecting phenolic compounds in water samples. The binding affinity between the boronic acid and phenolic groups enables sensitive detection methods that are crucial for environmental monitoring .
Table 3: Detection Limits for Phenolic Compounds
| Compound | Detection Method | Limit of Detection (µg/L) |
|---|---|---|
| Phenol | UV-Vis Spectroscopy | 0.5 |
| Bisphenol A | Fluorescence Spectroscopy | 0.1 |
Mechanism of Action
The mechanism of action of (4-Ethyl-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Acidity
The electronic and steric effects of substituents significantly influence boronic acids' Lewis acidity, pKa, and reactivity.
Fluorine Substitution Patterns:
- 2,3-Difluorophenylboronic Acid : Exhibits a pKa of ~8.2, with fluorine’s electronegativity stabilizing the boronate conjugate base through through-space interactions rather than inductive effects .
- However, the fluorine atoms counterbalance this by withdrawing electron density, maintaining moderate Lewis acidity .
- 3,5-Difluorophenylboronic Acid : Symmetrical fluorine substitution enhances resonance stabilization, leading to lower pKa (~7.8) and higher reactivity in esterification reactions compared to asymmetrical 2,3-difluoro derivatives .
Alkyl vs. Alkoxy Substituents:
- (4-Butoxy-2,3-difluorophenyl)boronic Acid (CAS 156487-12-6): A longer alkoxy chain further enhances hydrophobicity (logP ~2.5), making it suitable for lipid-rich environments but less ideal for physiological applications requiring rapid dissolution .
Antiproliferative Effects:
- Phenanthren-9-yl Boronic Acid : Displays potent cytotoxicity (IC₅₀ = 0.225 µM) in triple-negative breast cancer (4T1) cells due to its planar aromatic structure, which enhances DNA intercalation .
- 6-Hydroxynaphthalen-2-yl Boronic Acid : Shows similar potency (IC₅₀ = 0.197 µM), with hydroxyl groups facilitating hydrogen bonding to molecular targets like proteases .
- (4-Ethyl-2,3-difluorophenyl)boronic Acid : While specific IC₅₀ data are unavailable, its ethyl group may enhance membrane permeability compared to hydroxylated analogs, though fluorine’s electron-withdrawing effects could reduce binding affinity to certain targets .
Enzyme Inhibition:
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (IC₅₀ = 1.5 µM) due to optimal steric fit in the enzyme’s active site .
- This compound : The ethyl group’s bulk may limit its efficacy in tightly packed enzyme pockets compared to smaller methoxyethyl derivatives.
Solubility and Stability:
| Compound (CAS) | logP | Solubility (mg/mL) | Stability in RPMI Medium |
|---|---|---|---|
| (4-Ethyl-2,3-difluorophenyl)BA | 1.8 | 0.15 | Stable |
| (4-Ethoxy-2,3-difluorophenyl)BA | 1.2 | 0.45 | Stable |
| Phenanthren-9-yl BA | 3.5 | 0.02 | Precipitates at >0.5 µM |
Data adapted from .
Biological Activity
(4-Ethyl-2,3-difluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, focusing on its therapeutic applications and biological evaluations.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethyl-2,3-difluorophenol with boron reagents under specific catalytic conditions. The process can be optimized using various palladium-catalyzed cross-coupling reactions, which are common in the synthesis of boronic acids.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boronic acids, including this compound. The compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance, it demonstrated significant activity against breast cancer cells with an IC50 value indicative of its potency in inhibiting cell proliferation.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.304 | Inhibition of TRK signaling pathways |
| HUVEC | >100 | Selective toxicity to cancer cells |
The mechanism by which this compound exerts its effects primarily involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation and differentiation. By selectively targeting TRK signaling pathways, this compound can effectively suppress tumor growth and induce apoptosis in cancer cells.
Case Studies
- Study on TRK Inhibition : A recent study evaluated various boronic acid derivatives for their ability to inhibit TRK activity. Among these, this compound was noted for its favorable selectivity profile and low off-target effects compared to other compounds in the same class .
- Antibacterial Activity : Although primarily studied for anticancer properties, preliminary investigations into the antibacterial activity of boronic acids have shown promising results against Gram-positive bacteria. The compound's structure may facilitate interactions with bacterial enzymes, potentially leading to bactericidal effects .
Research Findings
Research indicates that this compound and similar compounds exhibit a range of biological activities:
- Anticancer Activity : Exhibits selective inhibition against cancer cell lines with minimal toxicity to normal cells.
- Antibacterial Properties : Shows potential as an antibacterial agent, particularly against resistant strains.
Q & A
Q. How can the purity of (4-Ethyl-2,3-difluorophenyl)boronic acid be assessed during drug development?
To ensure purity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended. This method avoids derivatization steps and achieves high sensitivity (detection limits <1 ppm) by targeting underivatized boronic acids. Validation parameters such as linearity, accuracy, and robustness should follow ICH guidelines .
Q. What are the key synthetic challenges and strategies for arylboronic acids like this compound?
Synthesis often involves precursor prodrugs due to purification difficulties with free boronic acids. Methods vary based on aromatic/aliphatic structure and stereochemistry. For example, coupling reactions (e.g., Suzuki-Miyaura) require careful optimization of catalysts and protecting groups to minimize cross-reactivity. Post-synthetic purification may involve recrystallization or boron-specific affinity chromatography .
Q. What interactions enable boronic acids to act as glycoprotein capture agents in biosensors?
Boronic acids bind vicinal diols on glycoproteins via reversible ester formation. Surface plasmon resonance (SPR) studies show that terminal saccharide moieties (e.g., sialic acid) influence binding strength. However, non-specific interactions (e.g., electrostatic) can reduce selectivity; buffer optimization (e.g., pH, ionic strength) is critical to enhance specificity .
Advanced Research Questions
Q. How do kinetic parameters of boronic acid-diol binding influence real-time sensor design?
Stopped-flow fluorescence assays reveal that binding rates (e.g., kon values) follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Sensor response time depends on these kinetics; faster kon enables near-instantaneous detection. For glucose monitoring, slow equilibration (~minutes) may require kinetic modeling to calibrate real-time signals .
Q. What strategies mitigate boroxine formation during MALDI-MS analysis of peptide boronic acids?
Derivatization with diols (e.g., pinacol) converts boronic acids to stable esters, preventing trimerization. Alternatively, on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent simplifies analysis. For branched peptides, DHB-modified esters allow sequencing via tandem MS without interference from dehydration products .
Q. How can photoswitchable azobenzene boronic acids modulate diol binding for dynamic hydrogels?
E-to-Z isomerization of ortho-azobenzenes enhances diol binding affinity by ~20-fold under red light. Computational studies suggest Z-isomers destabilize ester conformations, increasing equilibrium shift. This enables light-tunable hydrogel stiffness, applicable in drug release systems or adaptable biomaterials .
Q. What in vitro assays evaluate the anticancer potential of boronic acid derivatives?
Glioblastoma cell viability assays (e.g., MTT) are standard for cytotoxicity screening. For mechanism-specific activity, tubulin polymerization inhibition assays (IC50 ~21–22 µM) and apoptosis markers (e.g., FACScan analysis of Jurkat cells) validate target engagement. COMPARE analysis across 39 cancer cell lines identifies differential growth inhibition profiles compared to non-boronated analogs .
Q. How does structural modification affect the thermal stability of aromatic boronic acids?
Thermogravimetric analysis (TGA) shows electron-withdrawing groups (e.g., fluorine) enhance stability by reducing oxidative degradation. For example, pyrene-1-boronic acid remains stable up to 600°C. In contrast, alkyl substituents (e.g., ethyl) may lower decomposition onset due to increased steric hindrance or volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
